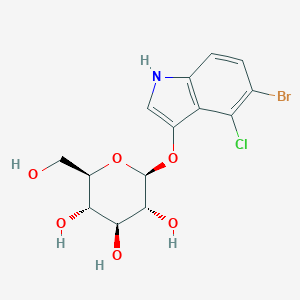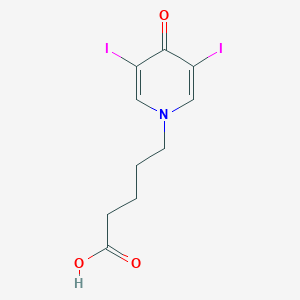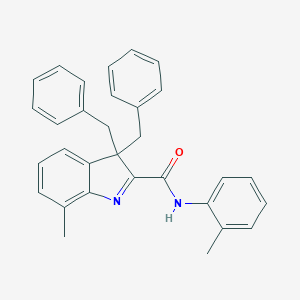
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide, also known as DBIMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the indole class of compounds and has a unique chemical structure that makes it an interesting target for drug development.
Mécanisme D'action
The mechanism of action of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide is not fully understood. However, studies have shown that it acts on various cellular pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that plays a key role in cell growth and survival.
Effets Biochimiques Et Physiologiques
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide in lab experiments is its unique chemical structure, which makes it an interesting target for drug development. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have a variety of therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop new analogs of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide that have improved solubility and bioavailability. Additionally, future studies could focus on the mechanism of action of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide and how it interacts with cellular pathways.
Méthodes De Synthèse
The synthesis of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 2-methylbenzaldehyde with aniline to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with 7-methylindole-2-carboxylic acid to form the final product, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide.
Applications De Recherche Scientifique
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have also shown that 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
18391-99-6 |
|---|---|
Nom du produit |
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide |
Formule moléculaire |
C31H28N2O |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C31H28N2O/c1-22-12-9-10-19-27(22)32-30(34)29-31(20-24-14-5-3-6-15-24,21-25-16-7-4-8-17-25)26-18-11-13-23(2)28(26)33-29/h3-19H,20-21H2,1-2H3,(H,32,34) |
Clé InChI |
ONAPJGJWLYKECU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(C(=N2)C(=O)NC3=CC=CC=C3C)(CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canonique |
CC1=C2C(=CC=C1)C(C(=N2)C(=O)NC3=CC=CC=C3C)(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Synonymes |
3,3-Dibenzyl-7-methyl-N-(o-tolyl)-3H-indole-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



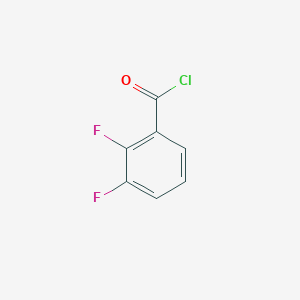
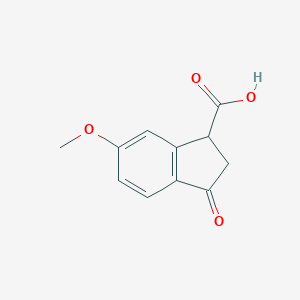
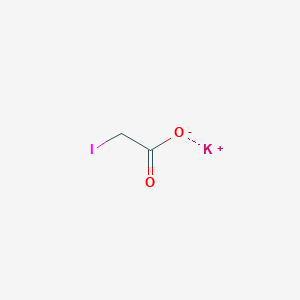
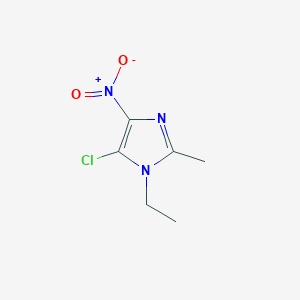
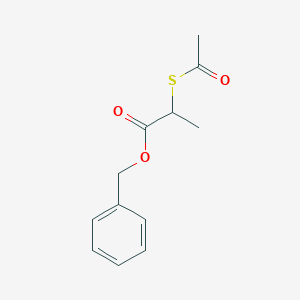
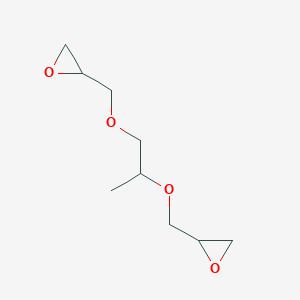
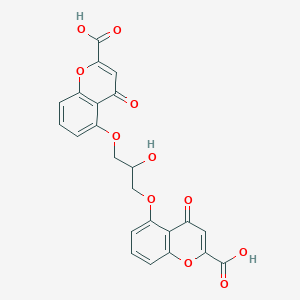
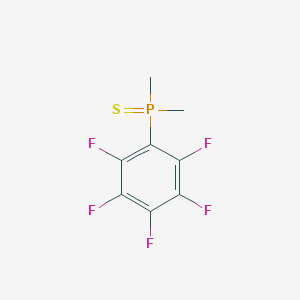
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
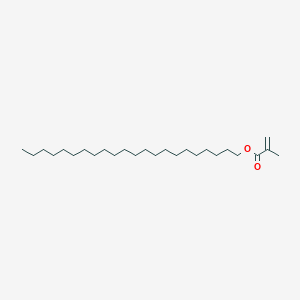
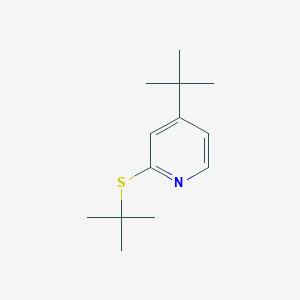
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
